Papain Inhibition vs. Aureoquinone
Laccaridione A inhibits papain with an IC50 of 2.5 μg/mL, which is 5.8-fold more potent than Aureoquinone (IC50 = 14.5 μg/mL) in the same assay system [1]. This represents the most potent single-target inhibition among the three tested compounds for papain.
| Evidence Dimension | Papain inhibition (IC50) |
|---|---|
| Target Compound Data | 2.5 μg/mL |
| Comparator Or Baseline | Aureoquinone: 14.5 μg/mL; Laccaridione B: 5.1 μg/mL |
| Quantified Difference | 5.8-fold more potent than Aureoquinone; 2.0-fold more potent than Laccaridione B |
| Conditions | In vitro enzymatic assay using BODIPY-casein substrate |
Why This Matters
For researchers studying cysteine protease function or screening for papain-selective inhibitors, Laccaridione A provides a significantly stronger inhibitory signal than its closest structural analog, Aureoquinone, reducing the required compound concentration for effective inhibition.
- [1] Berg A, Reiber K, Dörfelt H, Walther G, Schlegel B, Gräfe U. Laccaridiones A and B, new protease inhibitors from Laccaria amethystea. J Antibiot (Tokyo). 2000;53(11):1313-1316. View Source
